molecular formula C5H7BF3KO2 B13460459 Potassium (E)-trifluoro(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)borate

Potassium (E)-trifluoro(3-methoxy-2-methyl-3-oxoprop-1-en-1-yl)borate

Cat. No.: B13460459
M. Wt: 206.01 g/mol
InChI Key: YCMQRKIHJXDLMY-BJILWQEISA-N
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Description

Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is a specialized organoboron compound. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis and cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide typically involves the reaction of a suitable boronic acid or ester with potassium fluoride and a trifluoromethylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:

    Solvent: Anhydrous tetrahydrofuran or dimethyl sulfoxide.

    Temperature: Room temperature to slightly elevated temperatures (20-50°C).

    Time: Several hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: Equipped with inert gas purging systems.

    Automated control systems: To monitor and maintain reaction conditions.

    Purification: Typically involves crystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form boronic acids or esters.

    Reduction: Can be reduced to form boranes.

    Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Halogenated compounds or other electrophiles.

Major Products

    Oxidation: Boronic acids or esters.

    Reduction: Boranes.

    Substitution: Various substituted boron compounds.

Scientific Research Applications

Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential in labeling biomolecules due to its stability and reactivity.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide exerts its effects involves the formation of boron-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in various substrates. The molecular targets and pathways involved include:

    Nucleophilic attack: On electrophilic carbon atoms.

    Formation of stable boron-carbon bonds: Facilitating further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[(1E)-3-methoxyprop-1-en-1-yl]boranuide
  • Potassium 3-methoxyphenyltrifluoroborate

Uniqueness

Potassium trifluoro[(1E)-3-methoxy-2-methyl-3-oxoprop-1-en-1-yl]boranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C5H7BF3KO2

Molecular Weight

206.01 g/mol

IUPAC Name

potassium;trifluoro-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]boranuide

InChI

InChI=1S/C5H7BF3O2.K/c1-4(5(10)11-2)3-6(7,8)9;/h3H,1-2H3;/q-1;+1/b4-3+;

InChI Key

YCMQRKIHJXDLMY-BJILWQEISA-N

Isomeric SMILES

[B-](/C=C(\C)/C(=O)OC)(F)(F)F.[K+]

Canonical SMILES

[B-](C=C(C)C(=O)OC)(F)(F)F.[K+]

Origin of Product

United States

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